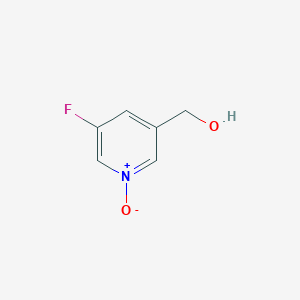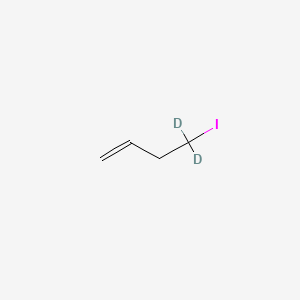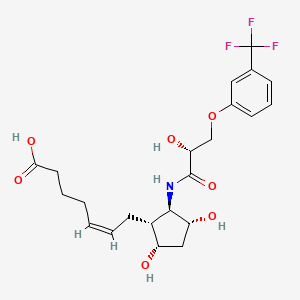
7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” is a complex organic compound characterized by its unique molecular structure. This compound features a cyclopentyl ring, a heptenoic acid chain, and several functional groups, including hydroxyl, amino, and trifluoromethylphenyloxy groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” typically involves multiple steps, including:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Hydroxyl, amino, and trifluoromethylphenyloxy groups are introduced through specific reactions such as hydroxylation, amination, and etherification.
Coupling reactions: The heptenoic acid chain is attached through coupling reactions, often using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized for large-scale synthesis.
Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation reactions.
Major Products
Oxidation products: Ketones, aldehydes, or carboxylic acids.
Reduction products: Alcohols or amines.
Substitution products: Various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of derivatives:
Biology
Biological activity studies: Researchers may investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material science: The compound’s properties may be explored for applications in developing new materials with specific functionalities.
Wirkmechanismus
The mechanism by which “7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” exerts its effects can involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: The compound may interact with specific signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl derivatives: Compounds with similar cyclopentyl rings and functional groups.
Heptenoic acid derivatives: Compounds with similar heptenoic acid chains.
Uniqueness
Functional group diversity: The presence of multiple functional groups, including trifluoromethylphenyloxy, makes this compound unique.
Potential biological activity: The combination of functional groups may confer unique biological activities not seen in similar compounds.
Eigenschaften
CAS-Nummer |
64812-14-2 |
|---|---|
Molekularformel |
C22H28F3NO7 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[[(2R)-2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propanoyl]amino]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H28F3NO7/c23-22(24,25)13-6-5-7-14(10-13)33-12-18(29)21(32)26-20-15(16(27)11-17(20)28)8-3-1-2-4-9-19(30)31/h1,3,5-7,10,15-18,20,27-29H,2,4,8-9,11-12H2,(H,26,32)(H,30,31)/b3-1-/t15-,16-,17+,18+,20+/m0/s1 |
InChI-Schlüssel |
WRIONUABRNQEIH-MYMJFDNYSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)NC(=O)[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
C1C(C(C(C1O)NC(=O)C(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)

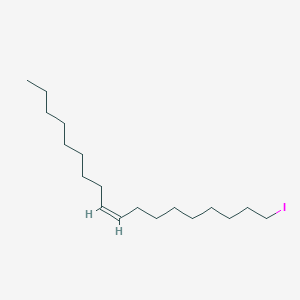
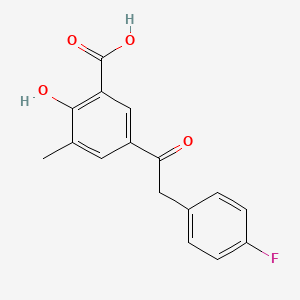
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
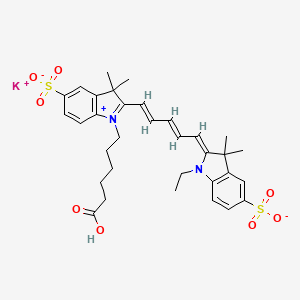
![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
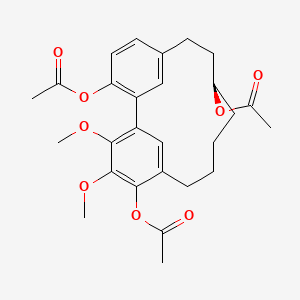
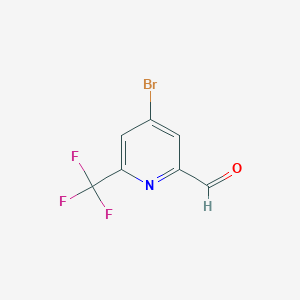
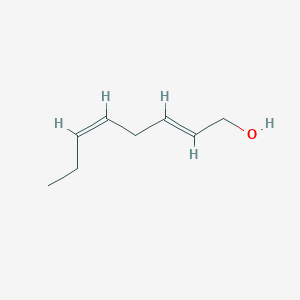
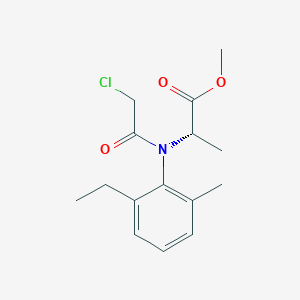
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
